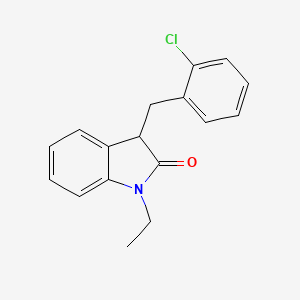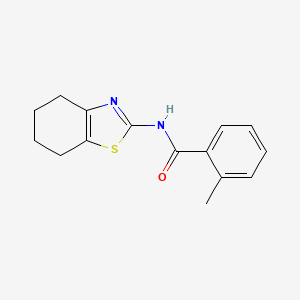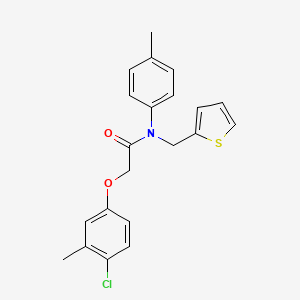
1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide is a synthetic organic compound with a complex structure. It is characterized by the presence of an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The compound also contains a pyridine ring attached to the indole core via a carboxamide linkage. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of Methyl Groups: The methyl groups can be introduced through alkylation reactions using methyl iodide or similar reagents.
Attachment of the Pyridine Ring: The pyridine ring can be attached via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the indole core.
Formation of the Carboxamide Linkage: The final step involves the formation of the carboxamide linkage through the reaction of the indole-pyridine intermediate with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the indole or pyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit the activity of a specific enzyme, leading to the disruption of a metabolic pathway and resulting in antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide can be compared with other similar compounds, such as:
1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide: Differing in the position of the pyridine ring attachment, which can affect its chemical and biological properties.
1,5-dimethyl-N-(pyridin-4-ylmethyl)-1H-indole-2-carboxamide: Another positional isomer with potentially different reactivity and biological activity.
1,5-dimethyl-N-(quinolin-3-ylmethyl)-1H-indole-2-carboxamide: Featuring a quinoline ring instead of a pyridine ring, which can lead to distinct properties and applications.
The uniqueness of this compound lies in its specific structural features, which confer unique chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C17H17N3O |
|---|---|
Peso molecular |
279.34 g/mol |
Nombre IUPAC |
1,5-dimethyl-N-(pyridin-3-ylmethyl)indole-2-carboxamide |
InChI |
InChI=1S/C17H17N3O/c1-12-5-6-15-14(8-12)9-16(20(15)2)17(21)19-11-13-4-3-7-18-10-13/h3-10H,11H2,1-2H3,(H,19,21) |
Clave InChI |
IBMWAHOBGWFJDZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N(C(=C2)C(=O)NCC3=CN=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(1-methoxy-2-propanyl)acetamide](/img/structure/B11368914.png)
![2-bromo-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11368925.png)
![2-(3-methylphenoxy)-N-{2-[(4-methylpiperidin-1-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-yl}acetamide](/img/structure/B11368926.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-N-(2-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide](/img/structure/B11368927.png)


![2-methyl-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]propanamide](/img/structure/B11368934.png)
![2-(4-chlorophenoxy)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11368936.png)
![3-chloro-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide](/img/structure/B11368940.png)
![Ethyl 2-({[5-chloro-2-(prop-2-en-1-ylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11368948.png)
![N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-(pentanoylamino)benzamide](/img/structure/B11368965.png)
![Ethyl 4-(4-methylphenyl)-2-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B11368972.png)
![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}butanamide](/img/structure/B11368977.png)

